Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate structure
94687-10-2 structure
商品名:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
CAS番号:94687-10-2
MF:C20H24O7
メガワット:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
    • Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
    • Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
    • MFCD28399424
    • Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
    • DB-108771
    • C20H24O7
    • ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
    • ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
    • CS-0045359
    • Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
    • SY046091
    • 94687-10-2
    • AKOS025287179
    • DS-9474
    • SCHEMBL15965416
    • MDL: MFCD28399424
    • インチ: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
    • InChIKey: WXFAFGNQMYMUDX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC

計算された属性

  • せいみつぶんしりょう: 376.15220310g/mol
  • どういたいしつりょう: 376.15220310g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 10
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • ふってん: 533.2℃ at 760 mmHg

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EB133-50mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95+%
50mg
605.0CNY 2021-07-12
Chemenu
CM116320-1g
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
1g
$826 2022-06-09
Alichem
A019064271-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
100mg
$161.66 2023-08-31
Ambeed
A117024-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
100mg
$84.0 2024-04-16
eNovation Chemicals LLC
Y1228197-1g
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
1g
$500 2024-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EB133-250mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95+%
250mg
2374CNY 2021-05-08
eNovation Chemicals LLC
D698128-0.25g
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
0.25g
$260 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115999-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
100mg
¥932.00 2024-04-24
A2B Chem LLC
AI63521-1g
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
1g
$396.00 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26710-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
100mg
¥596.0 2024-07-19

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot
Zhou, Minghao ; Chen, Changzhou; Liu, Peng; Xia, Haihong; Li, Jing; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
リファレンス
Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation
Wang, Zhiwen; Zhang, Zhenlei; Wang, Hongqi; Deuss, Peter J., Chem Catalysis, 2022, 2(6), 1407-1427

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Simultaneous Generation of Methyl Esters and CO in Lignin Transformation
Liu, Mingyang; Han, Buxing ; Dyson, Paul J., Angewandte Chemie, 2022, 61(40),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism
Suh, Sang Mi; Jambu, Subramanian; Chin, Mason T.; Diao, Tianning, Organic Letters, 2023, 25(26), 4792-4796

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
リファレンス
Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics
Zhang, Zhenlei; Lahive, Ciaran W.; Winkelman, Jozef G. M.; Barta, Katalin; Deuss, Peter J., Green Chemistry, 2022, 24(8), 3193-3207

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers
Pardini, Vera L.; Smith, Carmen Z.; Utley, James H. P.; Vargas, Reinaldo R.; Viertler, Hans, Journal of Organic Chemistry, 1991, 56(26), 7305-13

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
リファレンス
Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid
Clatworthy, Edwin B.; Picone-Murray, Julia L.; Yuen, Alexander K. L.; Maschmeyer, Richard T.; Masters, Anthony F.; et al, Catalysis Science & Technology, 2019, 9(2), 384-397

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 90 min, -78 °C
リファレンス
Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process
Wang, Yinling; Liu, Yue; He, Jianghua; Zhang, Yuetao, Science Bulletin, 2019, 64(22), 1658-1666

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ;  90 min, -78 °C
リファレンス
One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles
Guo, Tao; Liu, Tianwei; He, Jianghua; Zhang, Yuetao, European Journal of Organic Chemistry, 2022, 2022(2),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide
リファレンス
Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts
Zhu, Rui; Wang, Bing; Cui, Minshu; Deng, Jin; Li, Xinglong; et al, Green Chemistry, 2016, 18(7), 2029-2036

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions
Luo, Fei-Xian; Zhou, Tai-Gang; Li, Xin; Luo, Yun-Lei; Shi, Zhang-Jie, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C → rt
リファレンス
Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds
, United States, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
リファレンス
Hydroxylamine-mediated C-C amination via an aza-hock rearrangement
Wang, Tao; Stein, Philipp M.; Shi, Hongwei; Hu, Chao; Rudolph, Matthias; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; Masters, Anthony F.; Maschmeyer, Thomas; Yuen, Alexander K. L., Applied Catalysis, 2023, 325,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
リファレンス
Redox Catalysis Facilitates Lignin Depolymerization
Bosque, Irene; Magallanes, Gabriel ; Rigoulet, Mathilde; Karkas, Markus D.; Stephenson, Corey R. J., ACS Central Science, 2017, 3(6), 621-628

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage
Liu, Mingyang; Zhang, Zhanrong; Shen, Xiaojun; Liu, Huizhen; Zhang, Pei; et al, Chemical Communications (Cambridge, 2019, 55(7), 925-928

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 90 min, -78 °C
リファレンス
Mechanistic insights into lignin depolymerisation in acidic ionic liquids
De Gregorio, Gilbert F.; Weber, Cameron C.; Grasvik, John; Welton, Tom; Brandt, Agnieszka; et al, Green Chemistry, 2016, 18(20), 5456-5465

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
リファレンス
Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol
Bomon, Jeroen ; Van Den Broeck, Elias; Bal, Mathias; Liao, Yuhe; Sergeyev, Sergey ; et al, Angewandte Chemie, 2020, 59(8), 3063-3068

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 関連文献

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoateに関する追加情報

Exploring Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate (CAS No. 94687-10-2): Properties, Applications, and Market Trends

The compound Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate (CAS No. 94687-10-2) is a specialized chemical with unique structural features and potential applications in various industries. This ester derivative, characterized by its multiple methoxy and hydroxy functional groups, has garnered attention in pharmaceutical research, organic synthesis, and material science. In this comprehensive overview, we delve into its chemical properties, synthesis pathways, and emerging applications, while addressing frequently searched questions about its role in modern chemistry.

Chemically, Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate belongs to the family of aromatic esters with a molecular formula that includes three methoxy groups (-OCH3) and one hydroxy group (-OH). The presence of these functional groups contributes to its solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), making it a versatile intermediate in synthetic chemistry. Researchers often inquire about its melting point, boiling point, and stability under different conditions, which are critical for handling and storage protocols.

One of the most searched topics related to this compound is its synthetic utility in drug discovery. The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in bioactive molecules, particularly those targeting neurological and cardiovascular diseases. Recent studies highlight its potential as a building block for multifunctional ligands in medicinal chemistry, aligning with the growing demand for neuroprotective agents and anti-inflammatory compounds. This connection to trending health topics enhances its relevance in pharmaceutical R&D.

In addition to its pharmaceutical applications, Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate has been explored in material science. Its aromatic structure and functional groups make it a candidate for designing advanced polymers and liquid crystals, addressing queries about sustainable materials and green chemistry. Researchers are investigating its incorporation into biodegradable coatings, a hot topic in the packaging industry.

The market dynamics for this compound reflect broader trends in fine chemicals and custom synthesis. With CAS No. 94687-10-2 being a niche product, suppliers often emphasize its high purity grades (>98%) and scalable synthesis to meet the needs of academic and industrial labs. SEO-optimized searches frequently include terms like "buy Ethyl 3-(3,4-dimethoxyphenyl)propanoate derivative" or "CAS 94687-10-2 supplier", underscoring its commercial significance.

Environmental and regulatory aspects are another area of interest. While the compound is not classified as hazardous, users often search for safety data sheets (SDS) and eco-friendly disposal methods. Its low toxicity profile (as per available data) makes it a preferable choice over heavier halogenated analogs, resonating with the global push toward safer chemical alternatives.

Future research directions for Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate may focus on its catalytic applications and asymmetric synthesis potential, topics frequently discussed in recent chemical literature. Collaborative efforts between academia and industry could unlock novel uses, particularly in catalysis and chiral chemistry.

In summary, Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate (CAS No. 94687-10-2) exemplifies the intersection of structural complexity and functional versatility. Its alignment with trending scientific inquiries—from drug development to sustainable materials—positions it as a compound of enduring interest. For researchers and suppliers alike, understanding its properties and applications is key to leveraging its full potential.

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Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
A917093
清らかである:99%
はかる:1g
価格 ($):293.0